molecular formula C20H23N3OS B5309360 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine

1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine

Cat. No. B5309360
M. Wt: 353.5 g/mol
InChI Key: GRVCBXITPYQUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine, also known as FMP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. FMP is a highly selective ligand for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. FMP has shown promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively investigated.

Mechanism of Action

1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine acts as a highly selective ligand for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine binds to the 5-HT1A receptor and activates it, leading to the release of neurotransmitters such as serotonin and dopamine. The activation of the 5-HT1A receptor has been shown to produce anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been shown to produce various biochemical and physiological effects in animal models. 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has also been shown to reduce the levels of cortisol, a hormone involved in the stress response. 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been shown to produce anxiolytic, antidepressant, and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has several advantages and limitations for lab experiments. One advantage is that 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine is a highly selective ligand for the serotonin 5-HT1A receptor, which allows for precise targeting of this receptor. Another advantage is that 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been extensively studied in preclinical models, which provides a solid foundation for future research. One limitation is that 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine is a complex molecule that requires specialized equipment and expertise to synthesize and study.

Future Directions

There are several future directions for research on 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine. One direction is to investigate the safety and efficacy of 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine in clinical trials for the treatment of depression, anxiety, and neuropathic pain. Another direction is to investigate the potential use of 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine in combination with other drugs for the treatment of these conditions. Further studies are also needed to elucidate the mechanism of action of 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine and to identify potential side effects and drug interactions.

Synthesis Methods

The synthesis of 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine involves the reaction of 2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde with furylmethylamine and piperazine in the presence of a catalyst. The reaction yields 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine as a white crystalline solid with a high purity level. The synthesis method of 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been optimized to improve the yield and purity of the product.

Scientific Research Applications

1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been studied for its potential therapeutic applications in various fields of medicine. In the field of neurology, 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been investigated for its potential use as an antidepressant and anxiolytic agent. In preclinical studies, 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has shown promising results in reducing anxiety-like behavior and depression-like symptoms in animal models. 1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has also been studied for its potential use in the treatment of neuropathic pain, as it has shown analgesic effects in animal models.

properties

IUPAC Name

4-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]-2-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-16-5-2-3-7-19(16)20-21-17(15-25-20)13-22-8-10-23(11-9-22)14-18-6-4-12-24-18/h2-7,12,15H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVCBXITPYQUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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